molecular formula C8H6N2O2 B8565202 5-Formyl-6-methoxynicotinonitrile CAS No. 351410-63-4

5-Formyl-6-methoxynicotinonitrile

Cat. No.: B8565202
CAS No.: 351410-63-4
M. Wt: 162.15 g/mol
InChI Key: GOQIEJOBHOIUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-6-methoxynicotinonitrile is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

351410-63-4

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-formyl-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O2/c1-12-8-7(5-11)2-6(3-9)4-10-8/h2,4-5H,1H3

InChI Key

GOQIEJOBHOIUQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde dimethyl acetal was dissolved in 25 ml of propionitrile. To the mixture were added 449 mg of sodium cyanide, 152 mg of cuprous iodide and 462 mg of tetrakis(triphenylphosphine)palladium, followed by stirring at 100° C. for 45 minutes in nitrogen atmosphere. A diluted ammonia was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give an oil. The oil was dissolved in 16 ml of acetone, 4 ml of 5N-hydrochloric acid was added thereto, and the mixture was left for 30 minutes at room temperature. An aqueous sodium carbonate aqueous solution was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (toluene:ethyl acetate=1:1), to give 843 mg of the title compound as white crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
462 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16 mL
Type
solvent
Reaction Step Six

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